环阿屯醇

描述

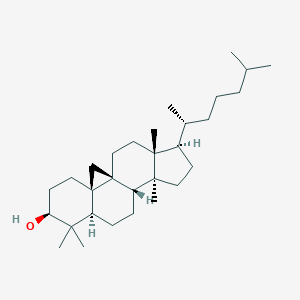

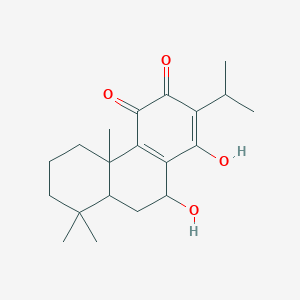

Cycloartanol is an important triterpenoid often found in plants. It belongs to the sterol class of steroids and is the starting point for the synthesis of almost all plant steroids . This makes them chemically distinct from the steroids of fungi and animals, which are instead produced from lanosterol .

Synthesis Analysis

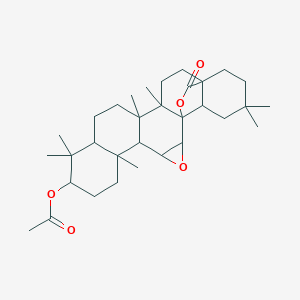

The biosynthesis of cycloartenol starts from the triterpenoid squalene . It is the first precursor in the biosynthesis of other stanols and sterols, referred to as phytostanols and phytosterols in photosynthetic organisms and plants . A study has shown that a cycloartenol synthase and four glycosyltransferases catalyze the committed steps in the biosynthesis of bioactive astragalosides .

Molecular Structure Analysis

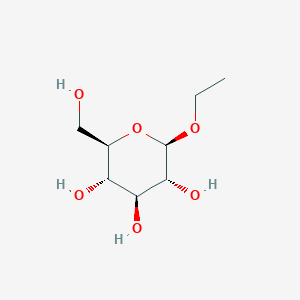

Cycloartanol has a molecular formula of C30H52O . Its average mass is 428.733 Da and its monoisotopic mass is 428.401825 Da .

Chemical Reactions Analysis

Cycloartanol is involved in various chemical reactions. For instance, a cycloartenol synthase and four glycosyltransferases catalyze the committed steps in the biosynthesis of bioactive astragalosides .

Physical And Chemical Properties Analysis

Cycloartanol is a solid at room temperature . It should be stored at -20°C for long-term storage (3 years) and at 4°C for short-term storage (2 years) .

科学研究应用

药理活性

环阿屯醇展现出一系列药理活性,包括抗炎、抗肿瘤、抗氧化、抗菌和抗阿尔茨海默病特性 . 这些特性使它成为开发针对各种疾病的治疗药物的宝贵化合物。

植物生长和发育

在植物学领域,环阿屯醇在植物生长和发育中发挥着至关重要的作用。 它是许多甾醇类化合物生物合成的关键前体物质,而甾醇类化合物对于细胞膜的完整性和功能至关重要 .

蕨类植物的三萜类代谢

环阿屯醇参与蕨类植物独特的三萜类代谢,使其与开花植物区分开来。 它通过鲨烯环化产生,而这一过程在蕨类植物中与其他植物相比存在显著差异 .

甾醇生物合成

作为一种植物甾醇化合物,环阿屯醇在植物、藻类和一些原生生物的甾醇生物合成中不可或缺。 该过程涉及2,3-环氧鲨烯环化形成环阿屯醇,这是产生类固醇化合物的关键步骤 .

分子克隆和特征分析

环阿屯醇已用于分子克隆和功能特征分析研究。 例如,从蕨类植物中分离出编码鲨烯环化酶和环阿屯醇合成酶的cDNA,为三萜类化合物及其生物合成酶之间的关系提供了见解 .

蕨类植物化学型的确定

涉及环阿屯醇的研究有助于了解蕨类植物的化学型。 通过分析三萜类化合物谱,科学家可以将蕨类植物分类为不同的化学型,这对于系统发育分析和了解植物多样性很重要 .

作用机制

Target of Action

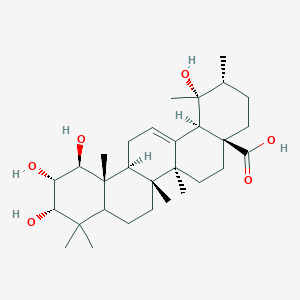

Cycloartanol, a phytosterol compound, is a key precursor substance for the biosynthesis of numerous sterol compounds . It plays a significant role in the biosynthesis of Brassinosteroids (BRs), a class of steroid plant hormones . BRs participate in the regulation of numerous developmental processes, including root and shoot growth, vascular differentiation, fertility, flowering, and seed germination, as well as in responding to environmental stresses .

Mode of Action

Cycloartanol interacts with its targets through a series of biochemical reactions. It is demethylated at C-4 by the demethylation complex to produce 31-nor-cycloartenol, which is further taken by the sterol-C24-methyltransferase (ERG6) to produce cycloeucalenol . This interaction results in changes in the structure of the sterol compounds, leading to the production of different types of BRs .

Biochemical Pathways

Cycloartanol is involved in the biosynthesis of BRs via cycloartenol and cycloartanol dependent pathways . The biosynthesis of BRs can be synthesized by a pathway dependent on cycloartenol or cycloartanol . The C27-BR biosynthesis pathway starts from the conversion of cycloartenol to cycloartanol . This pathway leads to the synthesis of different types of BRs, which have various roles in plant growth and development .

Pharmacokinetics

It is known that cycloartanol is a key precursor substance for the biosynthesis of numerous sterol compounds , suggesting that it is metabolized into various sterol compounds in plants.

Result of Action

The action of cycloartanol results in the production of various sterol compounds, including BRs . These compounds have a variety of pharmacological activities such as anti-inflammatory, anti-tumor, antioxidant, antibiosis, and anti-Alzheimer’s disease . Furthermore, they play an important role in plant growth and development .

Action Environment

The action of cycloartanol is influenced by various environmental factors. For instance, the biosynthesis of BRs via cycloartenol and cycloartanol dependent pathways is a complex process that can be affected by environmental stresses . .

安全和危害

未来方向

Research on cycloartanol is ongoing, with a focus on its pharmacological activity and its role in plant growth and development . The biosynthetic pathway for astragalosides, which involves cycloartanol, remains elusive due to their complex structures and numerous reaction types and steps . Future research will likely focus on further elucidating these pathways and exploring the potential applications of cycloartanol in medicine and other fields .

属性

IUPAC Name |

(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O/c1-20(2)9-8-10-21(3)22-13-15-28(7)24-12-11-23-26(4,5)25(31)14-16-29(23)19-30(24,29)18-17-27(22,28)6/h20-25,31H,8-19H2,1-7H3/t21-,22-,23+,24+,25+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABASAWVVRQMEU-YBXTVTTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cycloartanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

4657-58-3 | |

| Record name | Cycloartanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4657-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloartanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOARTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52G6Q1IW86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cycloartanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

101 - 102 °C | |

| Record name | Cycloartanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B210242.png)

![methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210384.png)

![methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B210404.png)

![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)

![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)

![Tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate](/img/structure/B211212.png)